molecular formula C18H23N3O4S B2452943 2-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one CAS No. 486398-19-0

2-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B2452943
CAS No.: 486398-19-0
M. Wt: 377.46
InChI Key: WPPPAUXCGHBYTH-UHFFFAOYSA-N
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Description

2-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a 1,3,4-oxadiazole ring, a piperidine ring, and a dimethoxyphenyl group

Properties

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-12-6-8-21(9-7-12)16(22)11-26-18-20-19-17(25-18)13-4-5-14(23-2)15(10-13)24-3/h4-5,10,12H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPPAUXCGHBYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Piperidine ring formation: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Coupling reactions: The final step involves coupling the 1,3,4-oxadiazole derivative with the piperidine derivative under suitable conditions, such as using a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound's oxadiazole ring is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Research has shown that derivatives of oxadiazoles exhibit significant inhibition against various cancer cell lines and bacteria.

Case Study: Anticancer Activity
A study evaluated a series of oxadiazole derivatives for their anticancer properties against multiple cancer types. The results indicated that certain compounds demonstrated promising activity against leukemia and breast cancer cell lines, highlighting the potential of oxadiazole-containing compounds in cancer therapy .

The compound has been investigated for its interaction with neurotransmitter transporters. Specifically, it has shown high affinity for dopamine and norepinephrine transporters, suggesting potential applications in treating neurological disorders such as depression and anxiety.

Case Study: Neurotransmitter Interaction
Research demonstrated that related compounds could inhibit the uptake of neurotransmitters in vitro. This suggests that derivatives of the compound may serve as effective agents in modulating neurotransmitter levels in the brain .

Antimicrobial Properties

The synthesis of oxadiazole derivatives has been linked to antimicrobial activity against both bacterial and fungal strains. In vitro studies have indicated that these compounds can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Evaluation
A recent study assessed new oxadiazole derivatives for their antimicrobial capabilities. The results showed significant efficacy against common bacterial strains using disc diffusion methods, suggesting potential applications in developing new antibiotics .

Synthetic Methodologies

The synthesis of 2-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves multi-step reactions starting from simpler precursors. The methodologies often include:

  • Formation of the Oxadiazole Ring: This can be achieved through condensation reactions involving hydrazides and carboxylic acids.
  • Piperidine Modifications: The introduction of piperidine moieties often involves alkylation or acylation reactions to enhance biological activity.

Mechanism of Action

The mechanism of action of 2-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering gene expression: Affecting the transcription or translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)enzenesulfonamide

Uniqueness

2-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Biological Activity

The compound 2-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a novel synthetic molecule with potential therapeutic applications. Its structure incorporates a 1,3,4-oxadiazole moiety known for various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and enzyme inhibitory properties.

  • Chemical Formula : C15H19N3O4S
  • Molecular Weight : 337.39406 g/mol
  • IUPAC Name : 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylpropanamide
  • SMILES : COc1ccc(cc1OC)c2nnc(SC(C)C(=O)N(C)C)o2

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance:

  • The synthesized oxadiazoles were evaluated for their activity against various bacterial strains.
  • Results indicated that compounds with higher lipophilicity showed enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria .

2. Antioxidant Activity

Antioxidant assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging tests revealed that the compound possesses notable antioxidant capabilities:

  • The ability to scavenge free radicals suggests potential protective effects against oxidative stress-related diseases .

3. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in several studies:

  • Cholinesterase Inhibition : The compound exhibited selective inhibition against butyrylcholinesterase (BChE), with an IC50 value comparable to standard inhibitors like physostigmine. This suggests possible applications in treating neurodegenerative disorders .

Structure–Activity Relationship (SAR)

The structural components of the compound significantly influence its biological activity:

  • The presence of the dimethoxyphenyl group enhances interaction with biological targets due to increased electron density.
  • The sulfanyl group may facilitate binding through hydrogen bonding or π-stacking interactions.

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound:

StudyFindings
Study ADemonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Study BShowed antioxidant activity with a DPPH scavenging rate of over 70% at a concentration of 100 μg/mL.
Study CReported IC50 values for BChE inhibition at 46.42 μM, indicating strong potential for neurological applications.

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